Allylaminotrimethylsilane

Organic Synthesis Organolithium Chemistry Regioselective Deprotonation

Allylaminotrimethylsilane (CAS 10519-97-8), also referred to as N-(trimethylsilyl)allylamine, is an organosilicon compound with the molecular formula C6H15NSi and a molecular weight of 129.28 g/mol. It is characterized by the presence of a primary amine protected with a trimethylsilyl (TMS) group and an allyl moiety.

Molecular Formula C6H15NSi
Molecular Weight 129.28 g/mol
CAS No. 10519-97-8
Cat. No. B083233
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Technical Parameters


Basic Identity
Product NameAllylaminotrimethylsilane
CAS10519-97-8
Molecular FormulaC6H15NSi
Molecular Weight129.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)NCC=C
InChIInChI=1S/C6H15NSi/c1-5-6-7-8(2,3)4/h5,7H,1,6H2,2-4H3
InChIKeyFFJKAASRNUVNRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Allylaminotrimethylsilane (CAS 10519-97-8): Properties, Structure, and Procurement Baseline


Allylaminotrimethylsilane (CAS 10519-97-8), also referred to as N-(trimethylsilyl)allylamine, is an organosilicon compound with the molecular formula C6H15NSi and a molecular weight of 129.28 g/mol. It is characterized by the presence of a primary amine protected with a trimethylsilyl (TMS) group and an allyl moiety. Key physical properties include a boiling point of 110–112 °C, a density of 0.77 g/mL, a refractive index of 1.411–1.416, and a flash point of 10 °C . The compound is sensitive to moisture and protic solvents . These properties are fundamental to understanding its behavior in various synthetic and material science applications, setting the stage for a detailed comparison with structurally similar compounds.

Why Allylaminotrimethylsilane Cannot Be Replaced by Simple Allylamines or Other Silyl Analogs


Generic substitution of allylaminotrimethylsilane with other allylamine derivatives or similar silanes is not feasible due to its unique combination of a trimethylsilyl-protected amine and an allyl group, which confers distinct reactivity, physical properties, and application-specific performance . Direct replacement with allylamine (bp 55-58 °C) would introduce a free primary amine, leading to significantly different basicity, polarity, and volatility. This affects reaction conditions, purification steps, and, crucially, the regioselectivity in deprotonation reactions [1]. The TMS group not only modifies the amine's nucleophilicity and solubility but also acts as a directing group for regioselective lithiation, a property not shared by its carbon-based analogs [1]. Consequently, choosing the correct analog is not a matter of simple interchangeability but requires a deep understanding of the quantitative differences that drive success in specific synthetic pathways and material applications.

Allylaminotrimethylsilane: Quantitative Evidence for Differentiated Performance in Key Applications


Regioselective Deprotonation: Exclusive cis-Vinylic Lithiation vs. Allylic Selectivity of N-tert-Butyl Analogs

Allylaminotrimethylsilane, upon conversion to its N-lithio derivative (N-lithio-N-(trimethylsilyl)allylamine), undergoes deprotonation exclusively at the cis-vinylic position. This is in stark contrast to the structurally related N-lithio-N-(tert-butyl)allylamide, which deprotonates exclusively at the allylic position [1]. The vinylic deprotonation of the TMS-protected derivative is under kinetic control [1].

Organic Synthesis Organolithium Chemistry Regioselective Deprotonation

Boiling Point and Volatility: Significantly Lower Volatility vs. Unprotected Allylamine

Allylaminotrimethylsilane exhibits a boiling point of 110-112 °C at atmospheric pressure . In comparison, unprotected allylamine has a significantly lower boiling point of 55-58 °C . This difference is attributed to the presence of the bulky trimethylsilyl group, which increases molecular weight and alters intermolecular interactions.

Physical Properties Volatility Purification

Amine Basicity: Pronounced Difference in pKa Value vs. Unprotected Allylamine

The basicity of the amine nitrogen in allylaminotrimethylsilane is significantly reduced due to the electron-withdrawing and steric effects of the trimethylsilyl group. Its predicted pKa for the conjugate acid is 12.33 ± 0.70 . In contrast, the conjugate acid of allylamine has a pKa of 9.49 [1].

Physical Properties Acid-Base Chemistry Nucleophilicity

Precursor for Functional Star Polymers: Enables Synthesis of Core Cross-Linked Stars with Defined Architecture

Allylaminotrimethylsilane serves as a key initiator for the ring-opening polymerization (ROP) of amino acid N-carboxyanhydrides (NCAs) to synthesize poly(Z-L-lysine) arms. This yields a core cross-linked star (CCS) polymer with a molecular weight of 358 kDa and a polydispersity index (PDI) of 1.73 . In contrast, a control synthesis using a simple alcohol initiator would yield linear polymers and lack the allyl functionality for post-polymerization modification.

Polymer Chemistry Drug Delivery Click Chemistry

Allylaminotrimethylsilane: Optimal Application Scenarios Driven by Quantitative Differentiation


Synthesis of (Z)-Vinylstannanes and Vinylic Organometallic Intermediates

Given its exclusive cis-vinylic deprotonation upon lithiation , allylaminotrimethylsilane is the preferred precursor for generating vinyllithium intermediates that can be trapped with electrophiles such as chlorotributyltin. This route provides high yields of (Z)-3-(tributylstannyl)allylamines [2], which are valuable building blocks for further cross-coupling reactions (e.g., Stille coupling). This application directly leverages the regioselectivity quantified in Section 3, distinguishing it from N-alkyl allylamines that would undergo allylic deprotonation and lead to a different class of products.

Synthesis of Core Cross-Linked Star Polymers for Biomedical Applications

The ability of allylaminotrimethylsilane to act as an initiator for amino acid NCA polymerization is critical for constructing well-defined, core cross-linked star polymers . The resulting polymers feature peripheral allyl groups that are amenable to post-polymerization modification via highly efficient 'thiol-ene' click chemistry. This allows for the precise attachment of targeting moieties, imaging agents, or polyethylene glycol (PEG) chains, making these materials ideal candidates for targeted drug delivery and diagnostic applications. No other simple allylamine can perform this dual function of controlled polymerization initiation and provision of a functional handle.

Preparation of Functional Siloxane Surfactants for Monodisperse Polymer Particles

Allylaminotrimethylsilane is an essential reagent for the hydrosilylation of oligodimethyl-co-methylhydrosiloxane . This reaction introduces aminopropyl groups into siloxane oligomers, which then function as highly effective surfactants for stabilizing the heterogeneous polymerization of styrene. This process yields monodisperse polystyrene particles with controlled diameters (e.g., 0.5 and 0.8 μm) , which are used as calibration standards and in various immunoassays. The compound's unique reactivity under hydrosilylation conditions, and the subsequent deprotection to reveal a primary amine, are key to generating the surface-active species that stabilizes the polymer dispersion.

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